2-Acetamido-3-methylpent-2-enoic acid
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Overview
Description
2-Acetamido-3-methylpent-2-enoic acid: is an organic compound characterized by the presence of an acetamido group, a methyl group, and a pent-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-methylpent-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpent-2-enoic acid and acetic anhydride.
Acetylation Reaction: The 3-methylpent-2-enoic acid undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form the acetamido derivative.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-methylpent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-3-methylpent-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Acetamido-3-methylbutanoic acid: Similar structure but with a butanoic acid backbone.
2-Acetamido-3-methylhex-2-enoic acid: Similar structure but with a hex-2-enoic acid backbone.
Uniqueness: 2-Acetamido-3-methylpent-2-enoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
133000-68-7 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-acetamido-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h4H2,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
ZBXZSFIACBVEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)O)NC(=O)C)C |
Origin of Product |
United States |
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